

A Head-to-Head Comparison of SHP2 Inhibitors: SHP836 vs. RMC-4550

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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric inhibitors of SHP2, **SHP836** and RMC-4550. This analysis is supported by experimental data on their biochemical and cellular activities.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. Consequently, SHP2 has emerged as a compelling target for anti-cancer drug development. Both **SHP836** and RMC-4550 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation.

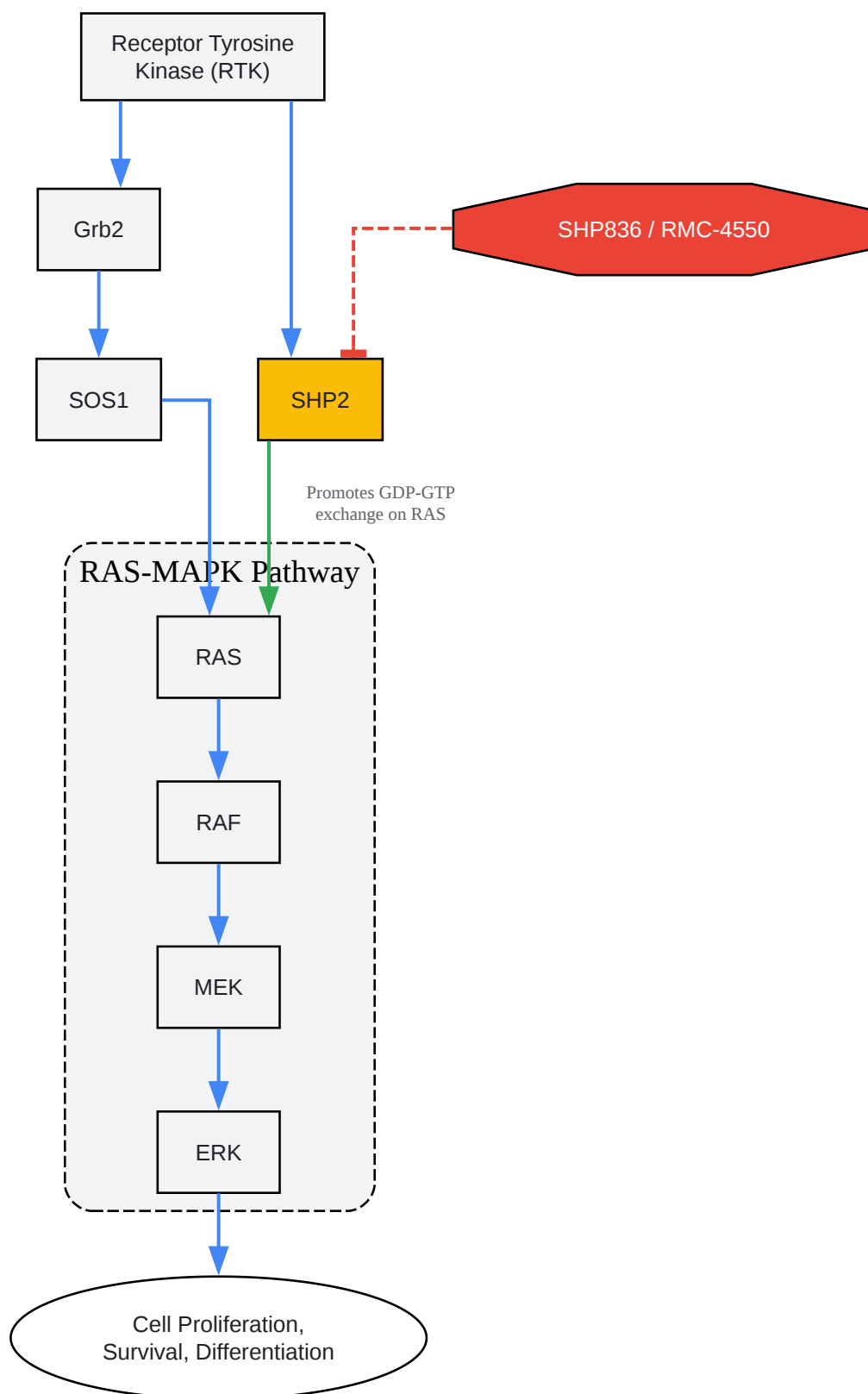
Performance Data at a Glance

A stark contrast in potency is the most significant differentiator between **SHP836** and RMC-4550. RMC-4550 exhibits nanomolar to sub-nanomolar biochemical potency, which translates to potent inhibition of cellular signaling. In contrast, **SHP836** demonstrates significantly lower potency, with an IC50 in the micromolar range.

Parameter	SHP836	RMC-4550	Reference
Biochemical IC50 (Full-Length SHP2)	12 μ M	0.583 nM - 1.6 nM	[1] [2]
Cellular pERK Inhibition IC50	Not widely reported	39 nM (in PC9 cells)	[3]

Mechanism of Action: Allosteric Inhibition of SHP2

Both **SHP836** and RMC-4550 are allosteric inhibitors that lock SHP2 in an inactive state. This prevents the conformational change required for its catalytic activity, thereby blocking downstream signaling through the RAS-RAF-MEK-ERK pathway.



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Caption: Simplified SHP2 signaling pathway and point of inhibition.

Experimental Methodologies

Below are detailed protocols for key experiments used to characterize SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay (TR-FRET)

This assay quantifies the ability of a compound to inhibit the phosphatase activity of SHP2.



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Caption: Workflow for a typical SHP2 TR-FRET biochemical assay.

Protocol:

- **Reagent Preparation:** Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 7.2). Dilute recombinant full-length SHP2 enzyme and a biotinylated phosphopeptide substrate (e.g., from IRS-1) in the assay buffer. Prepare serial dilutions of **SHP836** and RMC-4550 in DMSO, followed by dilution in assay buffer.
- **Assay Plate Setup:** Add the diluted inhibitor solutions to a 384-well low-volume black plate.
- **Enzyme Addition:** Add the diluted SHP2 enzyme to the wells containing the inhibitors and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
- **Reaction Initiation:** Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells. Incubate for a specific duration (e.g., 60 minutes) at room temperature.
- **Detection:** Stop the reaction and detect the amount of dephosphorylated substrate by adding a detection mix containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and an Allophycocyanin (APC)-labeled streptavidin.
- **Signal Reading:** After a final incubation period (e.g., 60 minutes) in the dark, read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (APC) wavelengths.

- **Data Analysis:** Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)

This assay measures the ability of a compound to inhibit SHP2-mediated signaling within a cellular context by quantifying the levels of phosphorylated ERK, a key downstream effector.

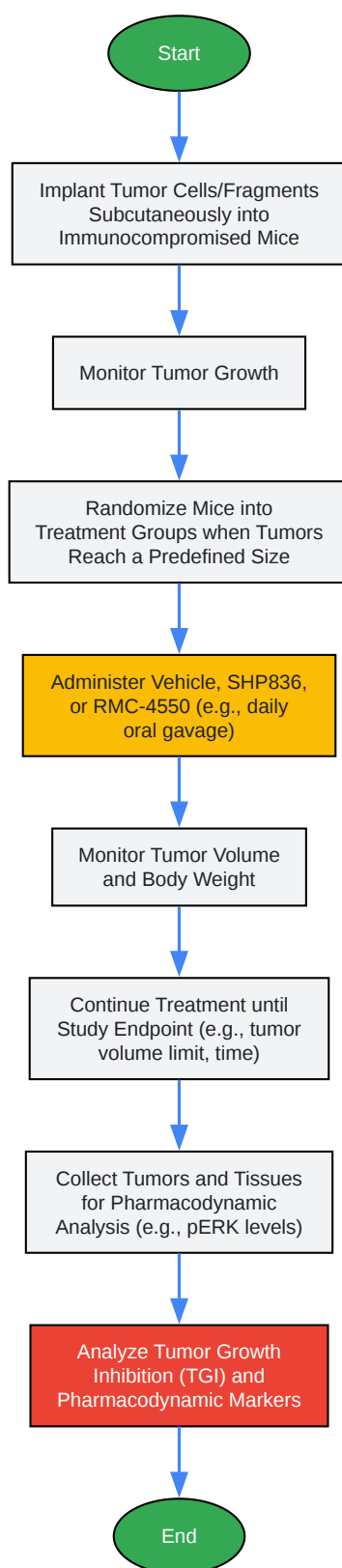
Protocol:

- **Cell Culture and Seeding:** Culture a cancer cell line with a known dependency on SHP2 signaling (e.g., PC9, KYSE-520) in appropriate growth medium. Seed the cells in 6-well plates and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **SHP836** or RMC-4550 for a specified time (e.g., 2-4 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody against phospho-ERK (pERK1/2) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- **Stripping and Re-probing:** Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

- **Densitometry Analysis:** Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample and calculate the percent inhibition relative to the vehicle-treated control to determine the cellular IC50.

In Vivo Efficacy Assessment in Xenograft Models

The anti-tumor activity of SHP2 inhibitors is often evaluated in vivo using cancer cell line-derived or patient-derived xenograft (PDX) models.



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Caption: General workflow for an in vivo xenograft study of SHP2 inhibitors.

Summary and Conclusion

Based on the available preclinical data, RMC-4550 is a significantly more potent inhibitor of SHP2 than **SHP836**, both at the biochemical and cellular levels. The sub-nanomolar to nanomolar potency of RMC-4550 suggests a greater potential for achieving therapeutic efficacy at well-tolerated doses. While both compounds share the same allosteric mechanism of action, the substantial difference in potency is a critical factor for consideration in drug development and for selection as a tool compound in preclinical research. Further studies, including head-to-head in vivo efficacy and pharmacokinetic/pharmacodynamic comparisons, would provide a more complete picture of their relative therapeutic potential.

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